5-Bromo-2-fluoro-1-iodo-3-methoxybenzene
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Overview
Description
5-Bromo-2-fluoro-1-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H5BrFIO It is a derivative of benzene, substituted with bromine, fluorine, iodine, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common approach is the electrophilic aromatic substitution, where bromine, fluorine, and iodine are introduced sequentially under controlled conditions. For instance, a Friedel-Crafts acylation followed by halogenation can be employed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-1-iodo-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products depend on the specific reaction conditions but can include various substituted benzene derivatives, aldehydes, acids, and coupled products.
Scientific Research Applications
5-Bromo-2-fluoro-1-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene involves its interaction with various molecular targets. The presence of multiple halogens and a methoxy group allows it to participate in diverse chemical reactions, influencing biological pathways and chemical processes. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
- 5-Bromo-1-fluoro-2-iodo-3-methylbenzene
- 2-Bromo-5-fluoro-1,3-dimethylbenzene
Uniqueness
5-Bromo-2-fluoro-1-iodo-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties.
Properties
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLYVSDBZDMXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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